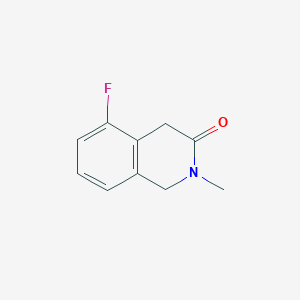

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBJRDVSVBXHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Preparation

Cyclization Conditions

-

Acid catalysis : Concentrated HCl in methanol at reflux (12 h) facilitates imine formation and cyclization, yielding 5-fluoro-1,2,3,4-tetrahydroisoquinolin-3-ol (2 ) with a hydroxyl group at position 3.

Oxidation of the Hydroxyl Group to Ketone

The secondary alcohol at position 3 is oxidized to a ketone using:

Swern Oxidation

-

Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine in dichloromethane at −78°C.

-

Mechanism : The hydroxyl group is activated by DMSO-oxalyl chloride complex, followed by deprotonation to form the ketone (3 ).

-

Yield : 80–85% (extrapolated from similar tetrahydroisoquinoline oxidations).

Alternative Methods

-

Jones oxidation : CrO3 in aqueous H2SO4/acetone (0°C, 2 h) achieves comparable results but with lower selectivity due to over-oxidation risks.

N-Methylation Strategies

Introducing the methyl group at position 2 requires selective alkylation of the secondary amine:

Reductive Methylation

Direct Alkylation

-

Challenges : Competing over-alkylation to quaternary ammonium salts necessitates careful stoichiometry (1.1 equiv CH3I).

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Challenges and Optimization Opportunities

-

Regioselective Fluorination : Late-stage fluorination remains low-yielding; improved catalysts (e.g., Pd-mediated C–F coupling) could enhance efficiency.

-

N-Methylation Selectivity : Reductive methylation outperforms direct alkylation in minimizing quaternary salt formation.

-

Oxidation Side Reactions : Swern oxidation’s mild conditions mitigate over-oxidation compared to Jones reagent .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: The fluorine atom and other substituents on the ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline or fully reduced tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of diverse derivatives.

Table 1: Chemical Reactions of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

| Reaction Type | Reaction Example | Major Products |

|---|---|---|

| Oxidation | KMnO₄ as oxidizing agent | Quinoline derivatives |

| Reduction | LiAlH₄ as reducing agent | Dihydroisoquinoline derivatives |

| Substitution | Nucleophilic substitution with alkyl halides | Various substituted derivatives |

Biology

Biological Activities

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that it may interact with specific molecular targets such as enzymes and receptors.

Case Study: Anticancer Properties

A study investigated the effects of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Medicine

Therapeutic Applications

In medicinal chemistry, this compound is being explored for its therapeutic applications in treating neurological disorders and inflammatory diseases. Its mechanism of action involves modulating enzyme activity related to inflammatory pathways.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurology | Treatment of neurodegenerative diseases |

| Inflammation | Anti-inflammatory agent |

| Oncology | Anticancer therapy |

Industrial Applications

In industrial settings, 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its unique properties make it suitable for creating compounds with enhanced stability and efficacy.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its tetrahydroisoquinolin-3-one core with analogs like 7-bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one () and glycosylated derivatives (). Key variations include:

- Substituent type : Fluorine (electron-withdrawing) vs. bromine (bulky, polarizable) or glycosyl groups (hydrophilic).

- Substituent position : 5-fluoro vs. 7-bromo or 7-O-glycosylation.

Table 1: Structural and Physicochemical Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity : The bromine substituent in the 7-bromo analog increases logP (~2.5) relative to the fluoro derivative (estimated logP ~1.8), impacting membrane permeability .

- Solubility : The glycosylated derivative exhibits superior aqueous solubility due to its polar glucose moiety, whereas the fluoro and bromo analogs are more lipophilic .

Biologische Aktivität

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one features a fluorine atom at the 5th position and a methyl group at the 2nd position of the tetrahydroisoquinoline ring. Its molecular formula is with a molecular weight of approximately 179.194 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate receptor activity and enzyme functions, particularly in pathways related to inflammation and neuroprotection. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling and biochemical pathways.

Antimicrobial Activity

Research indicates that 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and potentially offering therapeutic options for infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Neuroprotective Effects

Given its structural similarity to neuroactive compounds, 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is being explored for neuroprotective applications. It may protect neuronal cells from degeneration and could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of tetrahydroisoquinolines showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom was noted to enhance the binding affinity to bacterial targets .

Anticancer Research

In a recent study focusing on cancer cell lines, 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one demonstrated cytotoxic effects on breast cancer cells (MCF-7). The compound induced apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one | Fluorine at 5th position; Methyl at 2nd | Antimicrobial; Anticancer; Neuroprotective |

| 1,2,3,4-Tetrahydroisoquinoline | Parent structure without fluorine or methyl | Limited biological activity |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at 5th position only | Reduced activity compared to target compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, and how are intermediates purified?

- Methodology : The compound can be synthesized via a multi-step route involving cyclization and functionalization. For example, derivatives are often prepared by reacting precursor amines with acyl chlorides in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Purification typically involves thin-layer chromatography (TLC) or column chromatography to isolate intermediates .

- Key Data : Reported yields for analogous compounds range from 45% to 82%, depending on substituent bulkiness and reaction conditions .

Q. How are structural and purity characteristics validated for this compound?

- Methodology : Characterization relies on combined analytical techniques:

- 1H NMR : Confirms substituent positions and ring saturation (e.g., δ 2.3–2.5 ppm for methyl groups).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 193.1 for the base structure).

- Melting Point Analysis : Ensures purity (e.g., sharp melting points within 1–2°C ranges) .

Q. What safety protocols are recommended for handling fluorinated tetrahydroisoquinolinones?

- Methodology : Use gloveboxes or fume hoods to avoid inhalation of fine powders. Fluorinated compounds may release HF under acidic conditions; neutralization with calcium gluconate gel is advised. Always consult Safety Data Sheets (SDS) for CAS-specific hazards (e.g., CAS 885273-83-6 for a related fluoro-derivative) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 6-positions influence bioactivity, and how can conflicting data be resolved?

- Methodology : Systematic SAR studies compare acetylcholinesterase (AChE) inhibition across derivatives. For example:

- Electron-withdrawing groups (e.g., -F at position 5) enhance binding affinity by modulating electron density in the aromatic ring.

- Contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., pH or temperature). Validate results using orthogonal assays (e.g., Ellman’s method vs. radiometric assays) .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing environmental impact?

- Methodology :

- Continuous Flow Synthesis : Reduces solvent waste and improves heat transfer for exothermic steps (e.g., acylation).

- Catalyst Recycling : Recover DMAP via aqueous extraction.

- Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer processing .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodology :

- DFT Calculations : Predict metabolic hotspots (e.g., susceptibility to CYP450 oxidation at the 2-methyl group).

- MD Simulations : Assess binding modes in AChE active sites to prioritize stable conformers.

- Validation : Cross-check predictions with in vitro microsomal stability assays .

Q. What are the challenges in resolving stereochemical outcomes during synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.